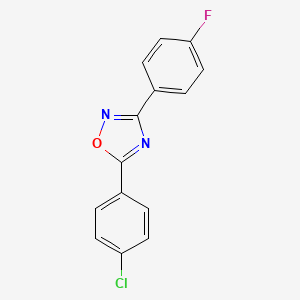
1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline, also known as CDMB-TQ, is a chemical compound that has gained increasing attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline is not fully understood, but studies suggest that it may act through multiple pathways. In cancer cells, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to induce apoptosis by activating caspase-3 and caspase-9, as well as downregulating anti-apoptotic proteins. In material science, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been used as a ligand to coordinate with metal ions, forming stable metal-organic frameworks. In environmental science, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to selectively bind with heavy metal ions, resulting in fluorescence emission.
Biochemical and Physiological Effects:
1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to exhibit both biochemical and physiological effects. In cancer cells, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell viability. In material science, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been used to synthesize materials with unique properties, such as high surface area and porosity. In environmental science, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to selectively detect and bind with heavy metal ions, making it a potential candidate for environmental monitoring.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments, including its high yield synthesis method, low toxicity, and potential applications in various fields. However, there are also limitations to its use, including its limited solubility in water and potential instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline. In medicinal chemistry, further studies are needed to fully understand its mechanism of action and potential as an anticancer agent. In material science, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline can be further explored for its potential use in the synthesis of novel materials with unique properties. In environmental science, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline can be further investigated for its potential use as a fluorescent probe for the detection of heavy metal ions in water. Overall, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has shown promising results in various fields, and further research is needed to fully explore its potential applications.
Synthesemethoden
The synthesis of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline involves the reaction between 2-chloro-5,6-difluoro-3-methylbenzoic acid and 1,2,3,4-tetrahydroquinoline in the presence of a catalyst. The reaction is carried out under specific conditions, including temperature, time, and solvent, to obtain a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. In material science, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks. In environmental science, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been investigated for its potential use as a fluorescent probe for the detection of heavy metal ions.
Eigenschaften
IUPAC Name |
(2-chloro-5,6-difluoro-3-methylphenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF2NO/c1-10-9-12(19)16(20)14(15(10)18)17(22)21-8-4-6-11-5-2-3-7-13(11)21/h2-3,5,7,9H,4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBZYVYMPPHRJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C(=O)N2CCCC3=CC=CC=C32)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-chloro-5,6-difluoro-3-methylphenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-N'-(2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1,3-propanediamine](/img/structure/B5717420.png)


![2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5717448.png)
![N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5717456.png)




![N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5717486.png)

![N'-[(4-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5717502.png)

![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5717523.png)